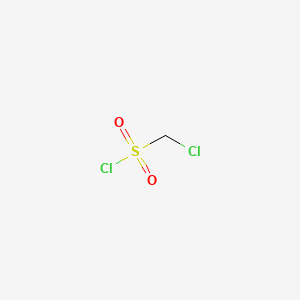
Chloromethanesulfonyl chloride
Overview
Description
Chloromethanesulfonyl chloride is an organosulfur compound with the molecular formula CH₂Cl₂O₂S. It is a colorless to pale yellow liquid that is highly reactive and used as an intermediate in organic synthesis. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes.
Mechanism of Action
Target of Action
Chloromethanesulfonyl chloride is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are typically organic molecules in a reaction mixture. It is used to introduce the methanesulfonyl group into these molecules, which can then undergo further reactions .
Mode of Action
The mode of action of this compound involves its reaction with other compounds to form derivatives. It is often used in organic synthesis where it acts as a sulfonylating agent . The compound’s chloro group is highly reactive, allowing it to readily participate in reactions with various nucleophiles .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize other compounds that may have biological activity .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the organism’s metabolic capabilities .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. By introducing the methanesulfonyl group into other molecules, it can enable the synthesis of a wide variety of chemical structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction conditions typically involve the use of a well-ventilated hood due to the toxic nature of the reagents and the lachrymatory properties of the product .
-
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
-
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves the continuous chlorination of methanesulfonic acid in the presence of a catalyst. The process is designed to maximize yield and minimize the release of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
Chloromethanesulfonyl chloride undergoes several types of chemical reactions, including:
-
Substitution Reactions:
- It reacts with alcohols to form chloromethanesulfonates.
- It reacts with amines to form chloromethanesulfonamides.
-
Electrophilic and Radical Reactions:
- It is used in the conversion of alcohols into inverted acetates, azides, and nitriles.
- It facilitates the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and bases such as triethylamine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Major Products
The major products formed from reactions with this compound include chloromethanesulfonates, chloromethanesulfonamides, and various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Chloromethanesulfonyl chloride is widely used in scientific research and industrial applications:
-
Organic Synthesis:
-
Pharmaceuticals:
- It is used in the synthesis of active pharmaceutical ingredients and intermediates.
-
Agrochemicals:
- It is employed in the production of herbicides, insecticides, and fungicides.
-
Dye Stuff:
- It is used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the methylene group.
2-Chloroethanesulfonyl chloride: Contains an additional carbon atom in the alkyl chain.
Uniqueness
Chloromethanesulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of sulfonate and sulfonamide derivatives. Its ability to facilitate the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
chloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDDQXNVESLJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188668 | |
| Record name | Methanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-65-8 | |
| Record name | 1-Chloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)SULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)
![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)





